PF-06756394
Description
PF-06756394 is a specialized tyrosine residues probe designed to target active sites in biochemical systems. Its primary application lies in studying enzymatic mechanisms and protein interactions, particularly those involving tyrosine residues.
Properties
Molecular Formula |
C21H16F4N2O5S |
|---|---|
Molecular Weight |
484.42 |
IUPAC Name |
4-(((2,4-Diaminoquinazolin-5-yl)oxy)methyl)-3-ethynylbenzenesulfonyl fluoride TFA salt |
InChI |
InChI=1S/C19H15FN2O3S.C2HF3O2/c1-2-13-8-12(6-7-18(13)26(20,23)24)11-25-17-5-3-4-14-9-15(21)10-16(22)19(14)17;3-2(4,5)1(6)7/h1,3-10H,11,21-22H2;(H,6,7) |
InChI Key |
LKTFUESPMZJWBI-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(COC2=C(C(N)=CC(N)=C3)C3=CC=C2)=CC=C1S(=O)(F)=O.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SF-p1-yne; PF06756394; PF 06756394; PF-06756394 |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Comparison: GSK2850163 (S Enantiomer)
GSK2850163 (S enantiomer) is the inactive enantiomer of GSK2850163, a known inhibitor of inositol-requiring enzyme-1α (IRE1a), which plays a role in the unfolded protein response (UPR) pathway. Key contrasts include:
| Parameter | This compound | GSK2850163 (S Enantiomer) |
|---|---|---|
| Target | Tyrosine residues (active site) | IRE1a (inactive enantiomer) |
| Primary Function | Probing enzymatic mechanisms | Negative control for IRE1a studies |
| Biological Activity | Active site engagement | No inhibitory activity |
| Therapeutic Relevance | Research tool for enzyme studies | Used to validate IRE1a inhibition |
While this compound directly engages tyrosine residues in active sites, GSK2850163 (S enantiomer) serves as a critical control to distinguish stereospecific effects in IRE1a inhibition studies. This highlights this compound’s utility in mechanistic studies versus the comparative compound’s role in validating pharmacological targets .
Structural Comparison: CAS 36404-89-4
CAS 36404-89-4 (C₆H₅NO₂) is a structurally similar compound with a pyridine-derived backbone and a molecular weight of 123.11 g/mol. Although its exact biological role is unspecified, its synthesis and physicochemical properties provide insights for comparison:
| Parameter | This compound | CAS 36404-89-4 |
|---|---|---|
| Molecular Formula | Not available | C₆H₅NO₂ |
| Solubility | Not available | 13.7 mg/mL (highly soluble) |
| Synthetic Method | Not detailed | Copper(I)-catalyzed reaction |
| Application | Enzyme probing | Intermediate in organic synthesis |
CAS 36404-89-4 shares a heterocyclic structure common in medicinal chemistry, but unlike this compound, it lacks explicit targeting of tyrosine residues.
Functional Divergence
- This compound ’s specificity for tyrosine residues distinguishes it from broader enzyme inhibitors like GSK2850163. This specificity enables precise mapping of catalytic sites, critical for drug design .
- GSK2850163 (S enantiomer) underscores the importance of stereochemistry in drug efficacy, as its inactivity validates the active enantiomer’s target engagement .
Structural and Pharmacokinetic Insights
- CAS 36404-89-4 ’s physicochemical properties (e.g., Log S = -2.47) suggest moderate bioavailability, contrasting with this compound’s likely optimized design for target binding .
- Both compounds emphasize the role of heterocyclic frameworks in medicinal chemistry, though their applications diverge significantly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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